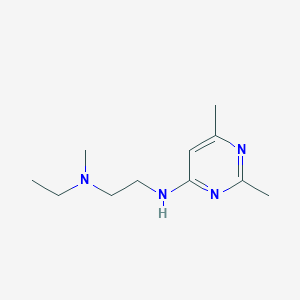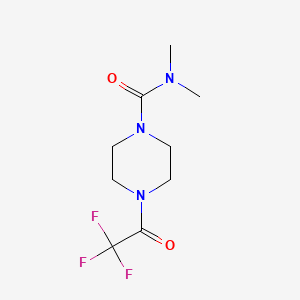
N-(1-cyanobutan-2-yl)thiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanobutan-2-yl)thiophene-3-carboxamide, also known as CT-3, is a synthetic compound that has been studied for its potential therapeutic applications. It belongs to the class of compounds known as cannabinoids, which are known to have effects on the endocannabinoid system in the body.
科学研究应用
N-(1-cyanobutan-2-yl)thiophene-3-carboxamide has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to have anti-inflammatory and analgesic effects in animal models, and has been suggested as a potential alternative to nonsteroidal anti-inflammatory drugs (NSAIDs) and opioids. N-(1-cyanobutan-2-yl)thiophene-3-carboxamide has also been studied for its potential use in the treatment of cancer, as it has been shown to have anti-tumor effects in cell culture and animal models.
作用机制
The mechanism of action of N-(1-cyanobutan-2-yl)thiophene-3-carboxamide is not fully understood, but it is believed to involve interactions with the endocannabinoid system in the body. Specifically, N-(1-cyanobutan-2-yl)thiophene-3-carboxamide is thought to interact with the CB2 receptor, which is primarily found in immune cells and is involved in regulating inflammation and immune responses. N-(1-cyanobutan-2-yl)thiophene-3-carboxamide has also been shown to have effects on other receptors, including the TRPV1 receptor, which is involved in pain perception.
Biochemical and Physiological Effects:
N-(1-cyanobutan-2-yl)thiophene-3-carboxamide has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain, and to have anti-tumor effects in some types of cancer. N-(1-cyanobutan-2-yl)thiophene-3-carboxamide has also been shown to have effects on the immune system, including reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of N-(1-cyanobutan-2-yl)thiophene-3-carboxamide for lab experiments is that it is a synthetic compound, which allows for precise control over its chemical properties and purity. N-(1-cyanobutan-2-yl)thiophene-3-carboxamide has also been shown to have relatively low toxicity in animal models, which makes it a safer alternative to some other compounds that have been studied for similar applications. One limitation of N-(1-cyanobutan-2-yl)thiophene-3-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different contexts.
未来方向
There are several potential future directions for research on N-(1-cyanobutan-2-yl)thiophene-3-carboxamide. One area of interest is in the development of new analogs or derivatives of N-(1-cyanobutan-2-yl)thiophene-3-carboxamide that may have improved therapeutic properties. Another area of interest is in further elucidating the mechanism of action of N-(1-cyanobutan-2-yl)thiophene-3-carboxamide, which could lead to a better understanding of its potential therapeutic applications. Additionally, more research is needed to determine the safety and efficacy of N-(1-cyanobutan-2-yl)thiophene-3-carboxamide in humans, which could pave the way for its eventual use as a therapeutic agent.
合成方法
The synthesis of N-(1-cyanobutan-2-yl)thiophene-3-carboxamide involves several steps, including the reaction of 2-bromothiophene with n-butyllithium, followed by the reaction of the resulting intermediate with ethyl chloroformate to form the corresponding ester. The ester is then reacted with ammonia to form the amide product, N-(1-cyanobutan-2-yl)thiophene-3-carboxamide. This synthesis method has been reported in several research papers and has been found to be effective in producing high yields of N-(1-cyanobutan-2-yl)thiophene-3-carboxamide.
属性
IUPAC Name |
N-(1-cyanobutan-2-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-2-9(3-5-11)12-10(13)8-4-6-14-7-8/h4,6-7,9H,2-3H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMPLZRCWUCWPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)NC(=O)C1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutan-2-yl)thiophene-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-chloro-4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B7555780.png)
![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)-methylamino]propanoic acid](/img/structure/B7555781.png)
![2-[Methyl(thiophene-3-carbonyl)amino]propanoic acid](/img/structure/B7555786.png)
![2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid](/img/structure/B7555790.png)
![2-[(4,5-Dimethoxy-2-methylphenyl)methyl-methylamino]propanoic acid](/img/structure/B7555796.png)
![2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-methylamino]propanoic acid](/img/structure/B7555797.png)
![2-[Methyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B7555801.png)

![N-(4-methoxyphenyl)-2-[(2E)-2-(4-methylphenyl)sulfonylimino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetamide](/img/structure/B7555814.png)
![2-[Benzylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7555833.png)
![2-[2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7555843.png)
![3-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanenitrile](/img/structure/B7555854.png)

